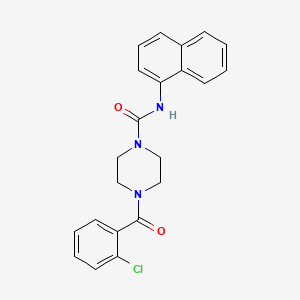![molecular formula C25H29ClN2O4 B13373211 4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373211.png)
4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of 3-chloro-4-methoxybenzoic acid, which can be achieved through the chlorination and methoxylation of benzoic acid . This intermediate is then reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H29ClN2O4 |
|---|---|
Molekulargewicht |
457.0 g/mol |
IUPAC-Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(diethylamino)propyl]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29ClN2O4/c1-4-27(5-2)14-9-15-28-22(17-10-7-6-8-11-17)21(24(30)25(28)31)23(29)18-12-13-20(32-3)19(26)16-18/h6-8,10-13,16,22,29H,4-5,9,14-15H2,1-3H3/b23-21+ |
InChI-Schlüssel |
XPPBRJKYLBPYBA-XTQSDGFTSA-N |
Isomerische SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine](/img/structure/B13373136.png)


![N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13373147.png)
![Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
![Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13373160.png)
![N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide](/img/structure/B13373164.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373173.png)
![N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine](/img/structure/B13373188.png)
![Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate](/img/structure/B13373191.png)
![3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373194.png)
![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B13373210.png)
